Euphorbia factor L7b

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C33H40O9 |

|---|---|

分子量 |

580.7 g/mol |

IUPAC名 |

[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15-,24-13-/t19-,25-,26+,27+,28-,29?,33+/m0/s1 |

InChIキー |

ARUXHDLPKVRONO-IEHKFYMFSA-N |

異性体SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)C(/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/COC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

Euphorbia Factor L7b: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b is a complex diterpenoid belonging to the lathyrane family, a class of natural products isolated from the genus Euphorbia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited availability of specific experimental data for this particular factor, this document also contextualizes its characteristics with data from closely related lathyrane diterpenoids. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar natural products.

Chemical Structure and Identification

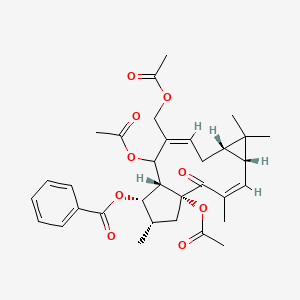

This compound is chemically designated as (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene. Its molecular formula is C₃₃H₄₀O₉, with a corresponding molecular weight of 580.67 g/mol [1].

Chemical Structure:

References

Euphorbia factor L7b (CAS: 93550-95-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a naturally occurring isolathyrolditerpene compound isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. With the CAS number 93550-95-9, this small molecule has garnered interest in the scientific community for its potential therapeutic applications, primarily centered around its anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities with corresponding quantitative data, detailed experimental protocols, and insights into its mechanism of action through signaling pathway diagrams.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 93550-95-9 | N/A |

| Molecular Formula | C₃₃H₄₀O₉ | N/A |

| Molecular Weight | 580.67 g/mol | N/A |

| Class | Isolathyrolditerpene | N/A |

| Appearance | White to off-white solid | N/A |

| Source | Euphorbia lathyris | N/A |

Biological Activity: Quantitative Data

The biological activities of this compound have been investigated in several in vitro studies. The following tables summarize the key quantitative findings.

Table 3.1: Anti-Inflammatory Activity

| Assay | Cell Line | Parameter | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC₅₀ | 23.9 µM | [1][2][3] |

Table 3.2: Effect on LXRα Transcriptional Activity

| Assay | Cell Line | Concentration | Result | Reference |

| LXRα Dual-Luciferase Reporter Assay | HEK293 | 50 µmol/L | Reduced relative luciferase activity to 0.90 ± 0.05 times that of the blank control (P < 0.01) | [4][5] |

Table 3.3: Cytotoxicity Data

| Assay | Cell Line | Parameter | Result | Reference |

| Cell Viability Assay | HEK293 | N/A | Significantly reduced cell viability in a concentration-dependent manner (12.5–100 µmol/L) | [4] |

| Note: | - | IC₅₀ | A specific IC₅₀ value for the cytotoxicity of this compound against cancer cell lines is not readily available in the reviewed literature. | N/A |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound.

Isolation of this compound from Euphorbia lathyris

A general protocol for the extraction and isolation of diterpenoids from Euphorbia species is as follows:

-

Extraction: The dried and powdered plant material (e.g., seeds, aerial parts) is extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature through maceration. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure at a temperature below 45°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

-

Chromatographic Separation: The fraction containing the diterpenoids of interest (often the chloroform or ethyl acetate fraction) is subjected to multiple steps of column chromatography.

-

Adsorbents: Common adsorbents include silica (B1680970) gel for normal-phase chromatography and C18-reversed-phase silica gel. Sephadex LH-20 is often used for size-exclusion chromatography.

-

Elution: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

-

-

Final Purification: The final purification of individual compounds like this compound is achieved through preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often using both normal and reversed-phase columns to achieve high purity.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay):

-

An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The IC₅₀ value is calculated from the dose-response curve.

LXRα Transcriptional Activity: Dual-Luciferase Reporter Assay

-

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. For the assay, cells are transiently co-transfected with a Liver X Receptor α (LXRα) expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene. A control plasmid expressing Renilla luciferase is also co-transfected for normalization of transfection efficiency.

-

Treatment: After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of this compound. A known LXRα agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

The cell lysate is transferred to a luminometer plate.

-

Firefly luciferase activity is measured first by adding a luciferase assay substrate.

-

A quenching reagent is then added, which also contains the substrate for Renilla luciferase, and the Renilla luciferase activity is measured.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The effect of this compound on LXRα transcriptional activity is determined by comparing the normalized luciferase activity in treated cells to that in control cells.

Cytotoxicity: MTT Assay

-

Cell Seeding: The selected cell line (e.g., HEK293 or a cancer cell line) is seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of diterpenoids from Euphorbia species are often linked to the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS which produces nitric oxide. Diterpenoids from Euphorbia have been shown to inhibit this pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Modulation of the LXRα Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that play a key role in cholesterol metabolism and have also been implicated in the regulation of inflammation. The finding that this compound inhibits the transcriptional activity of LXRα suggests a potential mechanism for its biological effects, although the downstream consequences of this inhibition require further investigation.

Caption: Modulation of LXRα transcriptional activity by this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. Its ability to inhibit nitric oxide production via the NF-κB pathway and modulate the transcriptional activity of LXRα highlights its potential as a lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its cytotoxic mechanism of action, establish a more comprehensive pharmacological profile, and explore its therapeutic potential in in vivo models. The detailed protocols and quantitative data presented in this whitepaper serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Euphorbia Factor L7b: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its biological activity, with a focus on its proposed mechanism of action. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Source

This compound is a natural product found in the plant species Euphorbia lathyris, commonly known as caper spurge or mole plant.[1][2] The primary source of this diterpenoid is the seeds of the plant.[1][2] Euphorbia lathyris belongs to the Euphorbiaceae family, a large and diverse family of flowering plants. Many species within this genus are known to produce a variety of bioactive diterpenoids, including those with a lathyrane skeleton.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₀O₉ | Acmec Biochemical |

| Molecular Weight | 580.67 g/mol | Acmec Biochemical |

| CAS Number | 93550-95-9 | Acmec Biochemical |

| Class | Diterpenoid (Lathyrane-type) | Multiple Sources |

Isolation and Purification

The isolation of this compound from the seeds of Euphorbia lathyris involves a multi-step process combining extraction and chromatographic techniques. While a specific protocol solely for this compound is not extensively detailed in the literature, a general and effective methodology can be constructed based on the successful isolation of other lathyrane diterpenoids from the same source.

Experimental Protocol: Isolation and Purification

3.1.1. Plant Material and Extraction

-

Drying and Pulverization: Air-dry the seeds of Euphorbia lathyris at room temperature and then pulverize them into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. Repeat this extraction process three times to ensure exhaustive extraction of the diterpenoids.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Liquid-Liquid Partitioning

-

Solvent Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol.

-

Fraction Collection: Collect the different solvent fractions. The lathyrane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Analysis: Collect the fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to remove pigments and other impurities.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves semi-preparative HPLC on a C18 reversed-phase column. Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water to isolate this compound in a highly pure form.

Experimental Workflow Diagram

Biological Activity and Mechanism of Action

This compound, along with other lathyrane diterpenoids from Euphorbia lathyris, has demonstrated significant anti-inflammatory properties.

Quantitative Data on Biological Activity

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 macrophages | 23.9 | Molecules (2024) |

Proposed Signaling Pathway: Inhibition of NF-κB

While direct studies on the signaling pathway of this compound are limited, extensive research on other anti-inflammatory lathyrane diterpenoids from Euphorbia lathyris strongly suggests a mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes involved in the inflammatory response (e.g., iNOS, COX-2).

Lathyrane diterpenoids, and likely this compound, are proposed to exert their anti-inflammatory effects by interfering with this cascade. The likely mechanism is the inhibition of IκBα phosphorylation, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory mediators.

Signaling Pathway Diagram

Conclusion

This compound represents a promising natural product with significant anti-inflammatory potential. Its isolation from the readily available seeds of Euphorbia lathyris and its potent biological activity make it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for future mechanistic studies and drug design efforts. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary foundational knowledge to advance the study of this intriguing diterpenoid.

References

Unveiling Euphorbia Factor L7b: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b is a naturally occurring diterpenoid of the lathyrane family, a class of compounds known for their complex chemical structures and diverse biological activities. First isolated from the seeds of Euphorbia lathyris in the mid-1980s, this isolathyrolditerpene has recently garnered renewed interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes a compilation of available quantitative data, detailed experimental protocols from related studies, and visualizations of its known signaling pathway interactions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intricate natural product.

Discovery and History

This compound was first reported in a 1984 publication by W. Adolf, I. Köhler, and E. Hecker in the journal Phytochemistry. The study focused on the isolation and characterization of lathyrane-type diterpene esters from the seeds of the caper spurge, Euphorbia lathyris. This plant has a long history in traditional medicine for treating various ailments. The initial isolation of a mixture of esters, designated 'ester L7', was achieved through meticulous chromatographic techniques. Subsequent separation by reversed-phase high-performance liquid chromatography (HPLC) yielded the individual compounds, Euphorbia factor L7a and this compound.

The structural elucidation of this compound revealed it to be an isolathyrolditerpene with the molecular formula C₃₃H₄₀O₉ and a molecular weight of 580.67 g/mol . Its unique tricyclic skeleton is characteristic of the lathyrane diterpenoids. For many years following its discovery, specific biological activities of this compound remained largely unexplored, with research focusing more broadly on the cytotoxic and pro-inflammatory properties of other constituents of Euphorbia latex and seeds. However, recent studies have begun to shed light on its specific molecular interactions and potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 93550-95-9 | MedChemExpress |

| Molecular Formula | C₃₃H₄₀O₉ | MedChemExpress |

| Molecular Weight | 580.67 g/mol | MedChemExpress |

| Class | Isolathyrolditerpene | MedChemExpress |

| Source | Euphorbia lathyris (seeds) | (Adolf et al., 1984) |

Biological Activity and Quantitative Data

Recent research has identified specific biological activities for this compound, particularly in the areas of anti-inflammatory action and nuclear receptor modulation.

Anti-inflammatory Activity

A 2024 review on compounds isolated from the Euphorbia genus reported an anti-inflammatory activity for this compound.

| Compound | Biological Activity | IC₅₀ (µM) | Cell Line/Assay | Reference |

| This compound | Anti-inflammatory | 23.9 | Not Specified | (Recent Review, 2024) |

Regulation of Liver X Receptor Alpha (LXRα)

A 2024 study investigated the effect of several Euphorbia factors, including L7b, on the transcriptional activity and protein expression of Liver X Receptor alpha (LXRα), a key regulator of lipid metabolism and inflammation.

| Compound | Concentration (µmol/L) | Effect on LXRα Transcriptional Activity (Relative Luciferase Activity vs. Control) | Effect on LXRα Protein Expression | Cell Line | Reference |

| This compound | 50 | 0.90 ± 0.05 | Significantly Down-regulated | HEK293 | (Ma et al., 2024) |

Experimental Protocols

While the original 1984 publication detailing the isolation of this compound was not fully accessible for its detailed protocols, this section provides representative methodologies for key experiments based on recent studies of related lathyrane diterpenoids and the investigation of LXRα regulation.

Isolation and Purification of Lathyrane Diterpenoids (General Protocol)

This protocol is a generalized procedure based on methods used for isolating lathyrane diterpenoids from Euphorbia species.

1. Extraction:

- Air-dried and powdered seeds of Euphorbia lathyris are extracted exhaustively with 95% ethanol (B145695) at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

3. Chromatographic Separation:

- The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-ethyl acetate.

- Fractions are monitored by thin-layer chromatography (TLC).

- Further purification of fractions containing compounds of interest is achieved using Sephadex LH-20 column chromatography with a mobile phase such as dichloromethane-methanol.

- Final purification to yield pure this compound is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay - General Protocol)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

- Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Seeding:

- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Compound Treatment:

- A stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is prepared and serially diluted to the desired concentrations in the culture medium.

- The cells are treated with the various concentrations of the compound for 48-72 hours. A vehicle control (DMSO) is also included.

4. MTT Assay:

- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

- The absorbance is measured at 490 nm using a microplate reader.

5. Data Analysis:

- The cell viability is calculated as a percentage of the control. The IC₅₀ value is determined from the dose-response curve.

Dual-Luciferase Reporter Gene Assay for LXRα Activity

This protocol describes the method used to assess the effect of this compound on the transcriptional activity of LXRα.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Cells are seeded in 24-well plates.

- Cells are co-transfected with an LXRα expression plasmid, a luciferase reporter plasmid containing LXR response elements (LXREs), and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment:

- After 24 hours of transfection, the cells are treated with 50 µmol/L of this compound or a vehicle control (DMSO) for another 24 hours.

3. Luciferase Assay:

- The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as relative luciferase units (RLU) compared to the control group.

Western Blotting for LXRα Protein Expression

This protocol details the procedure for determining the effect of this compound on the protein levels of LXRα.

1. Cell Treatment and Lysis:

- HEK293 cells are treated with 50 µmol/L of this compound or a vehicle control for 24-48 hours.

- The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

2. Protein Quantification:

- The protein concentration of the cell lysates is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- The membrane is then incubated overnight at 4°C with a primary antibody specific for LXRα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway Involvement

The current understanding of this compound's mechanism of action points to its interaction with the Liver X Receptor alpha (LXRα) signaling pathway. LXRα is a nuclear receptor that plays a critical role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response. The 2024 study by Ma et al. demonstrated that this compound can inhibit the transcriptional activity of LXRα and down-regulate its protein expression.

Figure 1: Proposed inhibitory effect of this compound on the LXRα signaling pathway.

Experimental Workflow for LXRα Activity Assessment

The following diagram illustrates the experimental workflow for investigating the impact of this compound on LXRα activity.

The Biological Activity of Euphorbia Factor L7b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is an isolathyranediterpene, a class of natural products known for their structural complexity and diverse biological activities. Isolated from plants of the Euphorbia genus, this compound has attracted scientific interest for its potential therapeutic applications. This technical guide provides a detailed overview of the known biological activities of this compound, presenting quantitative data, experimental methodologies, and a visualization of its molecular interactions to support further research and drug development efforts.

Core Biological Activities

Current research has identified two primary biological activities of this compound: anti-inflammatory effects and the inhibition of the Liver X Receptor alpha (LXRα).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | Griess Assay | IC50 | 23.9 µM | [1] |

Table 2: Liver X Receptor alpha (LXRα) Inhibitory Activity of this compound

| Biological Activity | Cell Line | Assay | Concentration | Result | Reference |

| Inhibition of LXRα Transcriptional Activity | HEK293 | Dual Luciferase Reporter Gene System | 50 µmol/L | Significant reduction in relative luciferase activity | [2] |

| Down-regulation of LXRα Protein Expression | HEK293 | Western Blot | 50 µmol/L | Significant down-regulation of LXRα protein level | [2] |

Experimental Protocols

Anti-Inflammatory Activity Assay

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology: Griess Assay in RAW264.7 Cells [1]

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

NO Measurement: After incubation, the cell culture supernatant is collected. An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Liver X Receptor alpha (LXRα) Inhibition Assays

Objective: To assess the ability of this compound to inhibit the transcriptional activity and protein expression of LXRα.

Methodology 1: Dual Luciferase Reporter Gene Assay [2]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium. The cells are co-transfected with a luciferase reporter plasmid containing LXR response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with 50 µmol/L of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period to allow for gene expression.

-

Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity in the presence of this compound is compared to the vehicle control to determine the inhibitory effect on LXRα transcriptional activity.

Methodology 2: Western Blot for LXRα Protein Expression [2]

-

Cell Culture and Treatment: HEK293 cells are cultured and treated with 50 µmol/L of this compound or a vehicle control.

-

Protein Extraction: After treatment, the cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LXRα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the LXRα protein band is quantified and normalized to the loading control. The relative protein expression level in the presence of this compound is compared to the vehicle control.

Signaling Pathways and Experimental Workflows

LXRα Inhibition Workflow

The following diagram illustrates the experimental workflow to determine the inhibitory effect of this compound on the LXRα signaling pathway.

Caption: Workflow for assessing LXRα inhibition by this compound.

Putative Anti-Inflammatory Signaling

While the precise mechanism of the anti-inflammatory action of this compound is not yet fully elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interference with inflammatory signaling pathways, such as the NF-κB pathway. Further research is required to delineate the specific molecular targets within these pathways.

Conclusion

This compound demonstrates notable biological activities, including anti-inflammatory effects and the inhibition of LXRα. The provided quantitative data and experimental protocols offer a foundation for further investigation into its therapeutic potential. Future studies should aim to elucidate the detailed molecular mechanisms underlying these activities and explore a broader range of biological targets to fully characterize the pharmacological profile of this promising natural product.

References

Preliminary Insights into the Mechanism of Action of Euphorbia Factor L7b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Euphorbia factor L7b, a diterpenoid ester isolated from the seeds of Euphorbia lathyris (Semen Euphorbiae), belongs to the lathyrane class of natural products.[1] While comprehensive studies on the specific mechanism of action for this compound are still emerging, preliminary data and research on closely related lathyrane diterpenoids provide a foundational understanding of its potential biological activities. This document synthesizes the available preliminary data for this compound and contextualizes it with findings from similar compounds within the Euphorbia genus, offering a technical guide for further research and drug development.

Core Molecular Interaction: Inhibition of Liver X Receptor α (LXRα)

Preliminary studies have identified a direct molecular target for this compound. Research has demonstrated that this compound can significantly inhibit the transcriptional activity of Liver X Receptor α (LXRα) and down-regulate the expression of the LXRα protein in HEK293 cells.[2] This finding suggests that at least part of its biological effect may be mediated through the modulation of LXRα-regulated pathways, which are known to be involved in lipid metabolism, inflammation, and cholesterol homeostasis.

Quantitative Data Summary: Effect on LXRα

| Compound | Concentration | Effect on LXRα Relative Luciferase Activity (RLU) | Effect on LXRα Protein Expression | Cell Line |

| This compound | 50 µmol/L | Significantly reduced | Significantly down-regulated | HEK293 |

Postulated Mechanisms of Action Based on Related Compounds

While direct evidence for the following mechanisms is not yet available for this compound, studies on other lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, suggest potential avenues of investigation for its cytotoxic and anti-inflammatory effects.[3][4][5]

Induction of Apoptosis via the Mitochondrial Pathway

Several lathyrane-type diterpenes from Euphorbia lathyris have been shown to induce apoptosis in cancer cell lines.[3][5] The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Key Events in the Postulated Apoptotic Pathway:

-

Increased Reactive Oxygen Species (ROS) Generation: Leading to cellular oxidative stress.[3][6]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial dysfunction.

-

Release of Cytochrome c: From the mitochondria into the cytosol.

-

Activation of Caspase Cascade: Specifically, the activation of initiator caspase-9 and executioner caspase-3.[3]

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): A substrate of activated caspase-3, leading to the final stages of apoptosis.[3]

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Euphorbia Factor L7b: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is an isolathyrolditerpene, a class of natural products that has garnered significant interest for its diverse biological activities. As with any compound intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a consolidated overview of the available solubility and stability data for this compound, intended to aid researchers in its handling, formulation, and experimental design. The information herein is compiled from publicly available data sheets and scientific literature. It is important to note that comprehensive quantitative data for this specific compound is limited, and some information is inferred from studies on closely related lathyrane diterpenoids.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. The following tables summarize the known solubility characteristics of this compound.

Qualitative Solubility

General qualitative solubility information indicates that this compound is soluble in several common organic solvents. This is consistent with the solvents typically used for the extraction and purification of lathyrane diterpenoids from their natural sources.

| Solvent Class | Specific Solvents Mentioned |

| Chlorinated Solvents | Chloroform, Dichloromethane |

| Esters | Ethyl Acetate |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) |

| Ketones | Acetone |

This information is based on general statements from chemical suppliers and the solvents used in extraction protocols for related compounds[1][2][3].

Quantitative Solubility in In Vivo Formulations

Quantitative solubility data for this compound is primarily available for specific multi-component solvent systems designed for in vivo research applications. It is important to note that these values represent a minimum solubility and the saturation point may be higher.

| Solvent System Composition | Minimum Solubility | Molar Concentration (mM) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | 2.15 |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | 2.15 |

Data sourced from MedchemExpress product information[4].

Stability Data

The stability of a compound under various conditions is crucial for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures.

Storage of Stock Solutions

Specific stability data for this compound is available for stock solutions stored at low temperatures.

| Storage Temperature | Recommended Storage Duration |

| -20°C | 1 month |

| -80°C | 6 months |

Data sourced from MedchemExpress product information[4][5]. It is generally recommended to protect solutions from light.

General Considerations for Lathyrane Diterpenoids

Experimental Protocols

The following sections outline generalized protocols for the determination of solubility and stability. These are based on standard laboratory methods and should be adapted as needed for specific experimental requirements.

Protocol for Solubility Determination

This protocol describes a stepwise approach to determine the solubility of a compound like this compound in a given solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, ethanol, saline)

-

Calibrated analytical balance

-

Vials (e.g., glass or polypropylene)

-

Vortex mixer

-

Water bath sonicator

-

Temperature-controlled incubator or water bath (optional)

-

Microscope (optional)

Procedure:

-

Preparation of a High-Concentration Slurry:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a pre-weighed vial.

-

Add a small, measured volume of the solvent to achieve a high target concentration (e.g., 0.5 mL for a 20 mg/mL concentration). Record the exact volumes and weights.

-

-

Mechanical Agitation:

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a light and dark background to check for undissolved particles.

-

-

Sonication:

-

If the compound is not fully dissolved, place the vial in a water bath sonicator for up to 15 minutes.

-

After sonication, vortex the vial again for 10-20 seconds and visually inspect for dissolution.

-

-

Heating (Optional):

-

If the compound remains insoluble, gentle warming may be attempted. Place the vial in a temperature-controlled environment (e.g., a 37°C water bath) for a defined period (e.g., 30-60 minutes).

-

Caution: This step should be used with care, as some compounds may degrade with heat.

-

-

Equilibration:

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a period of time (e.g., 24 hours) to ensure a saturated solution is formed if excess solid is present.

-

-

Determination of Solubility:

-

If the compound dissolves completely at a given concentration, that concentration can be reported as a lower limit of its solubility.

-

If a saturated solution with excess solid is present after equilibration, the supernatant can be carefully separated from the solid (e.g., by centrifugation and filtration). The concentration of the compound in the clear supernatant can then be determined using a suitable analytical method (e.g., HPLC-UV, LC-MS) to establish the quantitative solubility.

-

General Approach for Stability Assessment

A stability-indicating assay is necessary to determine the degradation of the compound over time under various conditions.

General Workflow:

-

Method Development: Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the intact this compound from any potential degradation products.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or matrix.

-

Stress Conditions: Expose the solutions to a range of conditions, including:

-

pH Stability: Incubate in buffers of varying pH (e.g., acidic, neutral, basic).

-

Thermal Stability: Store at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).

-

Photostability: Expose to controlled light sources (e.g., UV, fluorescent).

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each condition and analyze them using the stability-indicating method.

-

Data Analysis: Quantify the remaining percentage of intact this compound at each time point to determine the rate and extent of degradation.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a known molecular interaction of this compound and a representative signaling pathway for related compounds, as well as a general experimental workflow.

Caption: Inhibition of LXRα activity by this compound.[7]

Caption: Representative NF-κB signaling pathway modulated by lathyrane diterpenoids.[8][9]

Caption: General experimental workflow for solubility determination.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. tmrjournals.com [tmrjournals.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

Euphorbia Factor L7b (Jolkinolide B): A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b, scientifically known as Jolkinolide B, is a naturally occurring diterpenoid found in various species of the Euphorbia genus, a large and diverse family of flowering plants.[1] Traditionally, extracts from these plants have been utilized in folk medicine for a range of ailments. Modern scientific investigation has identified Jolkinolide B as a key bioactive compound responsible for many of these therapeutic effects. This technical guide provides a comprehensive review of the existing literature on Jolkinolide B, focusing on its anticancer, anti-inflammatory, and antiviral properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding its mechanisms of action and potential for therapeutic development.

Physicochemical Properties

Jolkinolide B is an ent-abietane-type diterpenoid. Its chemical structure and properties are crucial for its biological activity and pharmacokinetic profile.

Anticancer Activity

Jolkinolide B has demonstrated significant anticancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity

The cytotoxic effects of Jolkinolide B have been quantified in numerous studies, with IC50 values determined for various cancer cell lines. A summary of this data is presented in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| K562 | Human Chronic Myeloid Leukemia | 12.1 | [2][3] |

| Eca-109 | Human Esophageal Carcinoma | 23.7 | [2][3] |

| HepG2 | Human Hepatoma | >50.0 | [2][3] |

| MKN45 | Human Gastric Cancer | Not specified | [4][5] |

| MDA-MB-231 | Human Breast Cancer | Not specified | [6][7][8] |

| BT-474 | Human Breast Cancer | Not specified | [9] |

| MCF-7 | Human Breast Cancer | Not specified | [9] |

| Bladder Cancer Cells | Human Bladder Cancer | Not specified | [10] |

| A549 | Human Lung Carcinoma | Not specified | [11] |

| HL-60 | Human Promyelocytic Leukemia | Not specified | [12] |

| THP-1 | Human Acute Monocytic Leukemia | Not specified | [12] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay) [2][13]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Jolkinolide B for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of Jolkinolide B that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining) [4]

-

Cell Treatment: Cells are treated with Jolkinolide B at various concentrations.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anticancer Activity

Jolkinolide B exerts its anticancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

Jolkinolide B has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[8][9][14] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis. In breast cancer cells, Jolkinolide B was found to downregulate this pathway, leading to inhibited proliferation and migration.[9] In MDA-MB-231 cells, it induces apoptosis through the inhibition of the PI3K/Akt signaling pathway.[8]

FAK/ERK Pathway in Metastasis

In the context of breast cancer metastasis, Jolkinolide B inhibits the adhesion and invasion of MDA-MB-231 cells.[6][7] This is achieved by suppressing the expression of β1-integrin and the phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell migration.[6][7] Downstream of FAK, Jolkinolide B also inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6][7]

Anti-inflammatory Activity

Jolkinolide B exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

Studies have shown that a structural analog of Jolkinolide B, 17-hydroxy-jolkinolide B (HJB), significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Experimental Protocols

Inhibition of NO Production in Macrophages [15]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of Jolkinolide B for a specific duration.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated stimulated cells.

Signaling Pathways in Anti-inflammatory Activity

NF-κB Pathway

The anti-inflammatory effects of Jolkinolide B are mediated, in part, through the inhibition of the NF-κB signaling pathway.[1][15] 17-hydroxy-jolkinolide B was found to suppress NF-κB activation in LPS-stimulated macrophages.[15]

JAK/STAT Pathway

Jolkinolide B has been reported to ameliorate rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway.[16][17] It also mitigates cerebral ischemia-reperfusion injury by promoting microglial M1/M2 polarization through the JAK2/STAT3 pathway.[18] In the context of liver inflammation, Jolkinolide B ameliorates inflammation and lipogenesis by regulating the JAK/STAT3 pathway.[19][20][21] Furthermore, it induces apoptosis in human leukemic cells via the JAK2/STAT3 pathways.[12] A derivative, 17-Hydroxy-jolkinolide B, has been shown to inhibit STAT3 signaling by covalently cross-linking Janus kinases.[22][23]

Antiviral Activity

The antiviral properties of Jolkinolide B and other compounds from the Euphorbia genus are an emerging area of research. While specific quantitative data and detailed protocols for Jolkinolide B are limited in the currently available literature, related compounds and extracts have shown promising results. Further investigation is warranted to fully elucidate the antiviral potential of Jolkinolide B.

Conclusion

Jolkinolide B (this compound) is a promising natural compound with multifaceted therapeutic potential. Its significant anticancer and anti-inflammatory activities, underpinned by its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, FAK/ERK, and JAK/STAT, make it a compelling candidate for further drug development. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in oncology, immunology, and pharmacology. Future studies should focus on elucidating its antiviral mechanisms, as well as on preclinical and clinical trials to translate these promising in vitro findings into tangible therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jolkinolide B targets thioredoxin and glutathione systems to induce ROS-mediated paraptosis and apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Jolkinolide B Mitigates Cerebral Ischemia–Reperfusion Injury by Promoting Microglial M1/M2 Polarization Through the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 21. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 22. aacrjournals.org [aacrjournals.org]

- 23. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Diterpenoid Composition of Euphorbia lathyris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant species renowned for its complex and pharmacologically significant secondary metabolites. The latex and seeds of this plant are particularly rich sources of diterpenoids, a class of organic compounds characterized by a twenty-carbon skeleton. These compounds, primarily belonging to the lathyrane, ingenane (B1209409), and jatrophane skeletal types, have garnered substantial interest in the scientific and pharmaceutical communities. Their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties, underscore their potential as lead compounds in drug discovery and development.[1][2][3]

The structural complexity of these macrocyclic diterpenoids presents both a challenge and an opportunity. While chemical synthesis is often inefficient and low-yielding, the plant itself serves as a natural factory for these high-value molecules.[1][4] Ingenol (B1671944) mebutate, a diterpene ester derived from ingenol found in Euphorbia species, is a prime example, having been approved for the treatment of the precancerous skin condition actinic keratosis.[1][4] This guide provides an in-depth overview of the diterpenoid composition of E. lathyris, focusing on quantitative data, experimental protocols for their analysis, and the biosynthetic pathways governing their formation.

Major Diterpenoid Classes in Euphorbia lathyris

The diterpenoids isolated from E. lathyris are structurally diverse, with the majority being macrocyclic polyesters. The core skeletons are typically tricyclic systems that are highly oxygenated and often esterified with various acyl groups, contributing to their wide range of biological activities.[2] The most prominent classes include:

-

Lathyrane Diterpenoids: Characterized by a 5/11/3-fused tricyclic ring system, lathyrane-type diterpenes are hallmark compounds of E. lathyris.[2][5] Numerous lathyrane diterpenoids, often referred to as "Euphorbia factors," have been isolated and identified from the seeds, roots, and fruits of the plant.[5][6][7] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines and the ability to modulate multidrug resistance (MDR).[2][8]

-

Ingenane Diterpenoids: This class includes ingenol and its esters, such as ingenol mebutate.[9][10] These compounds are of significant pharmaceutical interest due to their potent antitumor and antileukemic activities.[4] The industrial supply of ingenol for the semi-synthesis of ingenol mebutate often relies on extraction from E. lathyris seeds.[10][11]

-

Jatrophane Diterpenoids: While less predominant than lathyranes in E. lathyris, jatrophane diterpenes are another important class of macrocyclic diterpenoids found in the Euphorbia genus.[12][13] They are known for a wide array of biological activities, including cytotoxicity and MDR-reversing effects.[12]

Quantitative Analysis of Diterpenoids

The concentration of diterpenoids in E. lathyris can vary based on the plant part, geographical origin, and processing methods. Quantitative analysis is crucial for quality control and for optimizing extraction procedures. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and reliable method for this purpose.[14][15]

| Diterpenoid | Plant Part | Processing | Concentration (mg/g dry weight) | Reference |

| Euphorbia factor L₁ | Seeds | Unprocessed | 4.915 | [14][15] |

| Seeds | Processed | 3.435 | [14][15] | |

| Euphorbia factor L₂ | Seeds | Unprocessed | 1.944 | [14][15] |

| Seeds | Processed | 1.367 | [14][15] | |

| Euphorbia factor L₈ | Seeds | Unprocessed | 0.425 | [14][15] |

| Seeds | Processed | 0.286 | [14][15] | |

| Ingenol | Seeds | N/A | ~0.1 | [10] |

Experimental Protocols

The extraction, isolation, and characterization of diterpenoids from E. lathyris involve multi-step procedures that require careful optimization.

Extraction

The initial step involves the extraction of crude diterpenoids from the plant material. The choice of solvent and method depends on the target compounds and the plant part being used.

-

Ethanol (B145695) Maceration (General Purpose):

-

Preparation: Air-dry the plant material (e.g., whole plants, seeds, or leaves) and grind it into a coarse powder.[3][16]

-

Extraction: Soak the dried powder in 95% ethanol at room temperature. The process is typically repeated three times to ensure exhaustive extraction.[3] For instance, 8.0 kg of dried plant material can be macerated in approximately 60 L of ethanol for each cycle.[3]

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.[3][16]

-

-

Methanol/Dichloromethane (B109758) Partitioning (for Roots):

-

Initial Extraction: Extract the fresh or undried roots with methanol.[9]

-

Solvent Partitioning: Concentrate the methanolic extract and partition it against a non-polar solvent like dichloromethane (CH₂Cl₂) to separate diterpenoids from more polar compounds. The diterpenes will preferentially move to the dichloromethane phase.[9]

-

Isolation and Purification

The crude extract is a complex mixture requiring further separation to isolate individual diterpenoids. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography:

-

Initial Fractionation: The crude extract (e.g., an ethyl acetate (B1210297) fraction) is subjected to column chromatography on silica (B1680970) gel.[3] A gradient elution system, such as petroleum ether/ethyl acetate (from 30:1 to 1:3), is used to separate the compounds based on polarity, yielding several primary fractions.[3]

-

Further Separation: Fractions of interest are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) or reversed-phase chromatography on an RP-C18 column with a methanol/water gradient.[3]

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification of isolated compounds is often achieved using semi-preparative HPLC, which offers high resolution and yields pure compounds for structural elucidation and bioassays.[3]

-

Quantification and Structural Elucidation

-

HPLC-ESI-MS for Quantification:

-

Method: A validated method for quantifying specific diterpenoids like Euphorbia factors L₁, L₂, and L₈ has been established using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[14][15]

-

Chromatographic Conditions:

-

Validation: The method is validated for linearity, recovery, and repeatability. Calibration curves for standards show good linearity (r > 0.999) in ranges such as 9.9–79 μg/mL for Euphorbia factor L₁.[14][15]

-

-

Structural Elucidation:

-

The structures of new or unknown diterpenoids are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HR-ESI-MS), and sometimes single-crystal X-ray crystallography.[5][6][8]

-

Visualizations: Pathways and Workflows

Biosynthesis of Lathyrane Diterpenoids

The biosynthesis of macrocyclic diterpenoids in E. lathyris is a complex enzymatic process. It begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A key intermediate is casbene, which undergoes a series of regio-specific oxidations and an unconventional cyclization to form the characteristic lathyrane skeleton.[4][17]

Caption: Biosynthetic pathway of lathyrane diterpenoids in E. lathyris.

General Experimental Workflow

The process of identifying and quantifying diterpenoids from E. lathyris follows a systematic workflow, from raw plant material to pure, characterized compounds.

Caption: General workflow for diterpenoid isolation and analysis.

Conclusion

Euphorbia lathyris is a rich repository of structurally diverse and biologically active diterpenoids. The lathyrane and ingenane classes, in particular, represent promising scaffolds for the development of new therapeutic agents, especially in oncology. This guide has summarized the current knowledge on the quantitative composition, analytical methodologies, and biosynthetic origins of these valuable natural products. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore the chemical and pharmacological potential of this fascinating plant species. Future research, including metabolic engineering and synthetic biology approaches, may further unlock the potential of E. lathyris as a sustainable source for high-value pharmaceuticals.[1][18]

References

- 1. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel lathyrane diterpenoid from the roots of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN101715790B - Active material extracted from euphorbia lathyris and application thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Isolathyrolditerpenes from Euphorbia: Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest in the plant kingdom, is a prolific source of structurally diverse and biologically active diterpenoids.[1][2][3] Among these, the lathyrane-type diterpenes, characterized by a unique macrocyclic skeleton, have garnered significant attention for their potent pharmacological activities.[2][4] This technical guide focuses specifically on the isolathyrol class of diterpenes and related lathyrane compounds from Euphorbia, providing a comprehensive overview of their isolation, biological evaluation, and mechanism of action, with a particular emphasis on their potential in oncology and overcoming multidrug resistance (MDR).

Isolation and Characterization: A General Workflow

The isolation of isolathyrolditerpenes from Euphorbia species, such as E. lathyris, typically involves a multi-step process of extraction and chromatographic separation.[5] The initial material, often the seeds or whole plant, is first dried and powdered.[5][6] This is followed by extraction with an organic solvent, commonly ethanol (B145695) or methanol.[5][6] The crude extract is then subjected to a series of purification steps to isolate the individual compounds.

Biological Activities and Quantitative Data

Isolathyrolditerpenes have demonstrated significant potential in two key areas of cancer therapy: direct cytotoxicity against cancer cells and the reversal of multidrug resistance in resistant cancer cell lines.

Several lathyrane-type diterpenes isolated from Euphorbia have shown potent cytotoxic effects against a range of human cancer cell lines.[7] The substitutions at positions C-3, C-5, C-7, and C-15 of the lathyrane skeleton are considered critical for cytotoxicity.[5]

Table 1: Cytotoxicity of Lathyrane Diterpenes from Euphorbia lathyris

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Euphorbia factor L₂₈ | 786-0 (Renal) | 9.43 | [7] |

| HepG2 (Liver) | 13.22 | [7] | |

| Euphorbia factor L₉ | A549 (Lung) | >50 | [5] |

| MDA-MB-231 (Breast) | >50 | [5] | |

| KB (Nasopharyngeal) | 18.2 | [5] | |

| MCF-7 (Breast) | >50 | [5] | |

| KB-VIN (MDR) | 10.5 | [5] |

| Euphorbia factor L₈ | KB-VIN (MDR) | 19.3 |[5] |

A primary mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.[5] Diterpenes from Euphorbia, including isolathyrols, have been identified as potent inhibitors of P-gp, thereby resensitizing resistant cells to standard anticancer agents.[3][4][8]

Table 2: P-glycoprotein-Mediated MDR Reversal Activity of Diterpenes from Euphorbia

| Compound | Source Species | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 5 | E. glomerulans | MCF-7/ADR | EC₅₀ | 159.5 nM | [9] |

| Euphorantester B | E. antiquorum | MCF-7/ADR | Reversal Fold | 13.15 | [10] |

| Verapamil (Control) | - | MCF-7/ADR | EC₅₀ | 302.9 nM | [9] |

| Verapamil (Control) | - | MCF-7/ADR | Reversal Fold | 13.7 |[4] |

Mechanism of Action

The primary mechanism for MDR reversal by these compounds is the direct inhibition of the P-gp efflux pump.[4][9] By blocking P-gp, the diterpenes prevent the removal of chemotherapeutic agents, leading to their accumulation within the cancer cell and subsequent cell death. Some compounds have also been observed to disrupt the cellular cytoskeleton, including microtubules and actin filaments, although this action may not be directly linked to their cytotoxicity.[5]

A preliminary structure-activity relationship (SAR) analysis suggests that specific functional groups and their stereochemistry are crucial for bioactivity. For instance, the presence of an isobutanoyloxy group at C-8 has been shown to significantly enhance MDR reversal efficiency.[9] Similarly, the configuration at C-3 can have a significant effect on the compound's cytotoxicity.[7]

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of novel compounds. Below are standardized methodologies for key bioassays.

This protocol is adapted from methodologies used for evaluating the cytotoxicity of Euphorbia diterpenes.[5]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Treat cells with serially diluted concentrations of the isolathyrolditerpene compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein stain.

-

Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

This protocol is based on assays used to confirm P-gp inhibition by diterpenoids.[9]

-

Cell Plating: Seed MDR-overexpressing cells (e.g., MCF-7/ADR) and the parental non-resistant cells (e.g., MCF-7) in 24-well plates and incubate to ~80% confluency.

-

Pre-incubation: Wash cells with warm PBS. Pre-incubate the cells for 30 minutes in a serum-free medium containing the test compound at a non-toxic concentration (e.g., 5 µM). Include a positive control (e.g., Verapamil, 5 µM) and a negative control (vehicle).

-

Substrate Addition: Add the P-gp fluorescent substrate Rhodamine 123 (Rh123) to a final concentration of 5 µM to all wells and incubate for another 60-90 minutes at 37°C.

-

Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular Rh123.

-

Cell Lysis: Lyse the cells by adding 200 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes.

-

Fluorescence Measurement: Transfer the lysate to a black 96-well plate. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-